molecular formula C19H14N2O2 B2893270 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate CAS No. 1351622-37-1

1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate

Cat. No.: B2893270
CAS No.: 1351622-37-1
M. Wt: 302.333
InChI Key: PQSQBLZXQRTMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate is a synthetic chemical compound designed for research applications, integrating a benzimidazole moiety linked to a 1-naphthoate ester. This structure is of significant interest in medicinal chemistry and drug discovery, as both benzo[d]imidazole and naphthalene derivatives are recognized as privileged pharmacophores with diverse biological activities. Benzimidazole-based compounds are extensively investigated as scaffolds for developing novel therapeutic agents due to their ability to interact with various enzymatic targets . Research on structurally similar molecules has demonstrated potent anticancer properties. For instance, certain 1,4-dialkoxynaphthalene-2-acyl imidazolium salt derivatives have exhibited promising anti-cancer activity by inducing late-stage apoptosis and triggering cell cycle arrest in the G2/M phase of cancer cells like HeLa (cervical cancer) . Furthermore, such compounds can act as inhibitors of critical kinases like ERK5, which plays a pivotal role in regulating tumor cell proliferation and survival, making them promising leads for targeted cancer therapies . The naphthalene component, specifically 1-naphthoic acid, is a versatile building block in organic synthesis, contributing to the compound's potential as a protein-binding ligand or a fragment in larger bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct thorough safety evaluations before handling.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-21-12-20-17-11-14(9-10-18(17)21)23-19(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQBLZXQRTMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate with structurally analogous benzimidazole derivatives, focusing on substituents, biological activities, and synthetic strategies:

Compound Name Substituents Key Properties/Activities Source
This compound - 1-Methyl, 5-(1-naphthoate ester) High lipophilicity (predicted); potential bioavailability challenges due to bulky substituent. Inferred from
N-(2-(Trifluoromethyl)-1H-benzimidazol-5-yl)benzodioxole-5-carboxamide (4a) - 5-Benzodioxole carboxamide, 2-trifluoromethyl Potent anti-leishmanial activity (IC₅₀: 0.78 μM); low cytotoxicity against THP-1 cells.
2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzimidazol-5-yl quinolinyl oxadiazole - 5-Quinolinyl oxadiazole, 2-bromothiophene Dual anticoagulant and antiplatelet properties.
(1-Butyl-1H-benzimidazol-5-yl)boronic acid - 5-Boronic acid, 1-butyl Boronic acid group enables Suzuki-Miyaura cross-coupling for drug discovery applications.
1-Methyl-1H-benzimidazole-2-carbaldehyde - 2-Carbaldehyde, 1-methyl Intermediate for Schiff base synthesis; used in peptide mimetics.

Key Observations:

Substituent Effects on Bioactivity :

  • The 1-naphthoate ester in the target compound may enhance membrane permeability due to increased lipophilicity but could reduce solubility, limiting in vivo efficacy .
  • In contrast, the benzodioxole carboxamide in Compound 4a improves anti-leishmanial potency while maintaining low cytotoxicity, likely due to balanced hydrophobicity and hydrogen-bonding capacity .
  • Boronic acid derivatives (e.g., from ) are valued in medicinal chemistry for their role in covalent inhibition and synthetic versatility .

Synthetic Strategies :

  • The target compound’s esterification step may parallel the methylation of benzimidazole derivatives using methyl iodide, as seen in .
  • Water-mediated synthesis (e.g., ) offers an eco-friendly route for benzimidazole acrylamide analogs, which could be adapted for naphthoate ester synthesis .

Structural vs. Oxadiazole-containing analogs () highlight the importance of heterocyclic appendages in modulating pharmacological targets like thrombin or platelet receptors .

Biological Activity

1-Methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Overview of the Compound

Chemical Structure and Properties
this compound features a benzimidazole core substituted with a naphthoate group. The general structure can be represented as follows:

IUPAC Name 1 methylbenzimidazol 5 yl naphthalene 1 carboxylate\text{IUPAC Name 1 methylbenzimidazol 5 yl naphthalene 1 carboxylate}

The molecular formula is C19H14N2O2C_{19}H_{14}N_{2}O_{2}, with a molecular weight of approximately 306.33 g/mol. This compound exhibits significant potential in medicinal chemistry due to its structural properties that facilitate various biological interactions.

Synthesis Methods

The synthesis typically involves two major steps:

  • Formation of the Benzimidazole Core : This is achieved through cyclization reactions involving amido-nitriles in the presence of a nickel catalyst.
  • Esterification : The benzimidazole derivative is then reacted with naphthoic acid or its derivatives under standard esterification conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial and fungal strains. For instance, it has shown effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungal strains : Such as Candida albicans.

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital protein synthesis pathways, leading to cell death .

Antitumor Activity

The compound has also been evaluated for its potential antitumor properties . In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, including:

  • A549 lung adenocarcinoma cells : Exhibiting a CC50 value (the concentration required to kill 50% of cells) around 10 µM.

Cell-cycle analysis indicated that treatment with this compound leads to G2/M phase arrest, suggesting its potential as a cytostatic agent without inducing apoptosis at lower concentrations .

Comparative Analysis with Similar Compounds

To understand its efficacy, a comparison was made with other benzimidazole derivatives:

Compound NameAntimicrobial ActivityAntitumor ActivityNotes
This compoundModerateHighEffective against multiple strains
2-Methyl-1H-benzo[d]imidazoleLowModerateLess effective than naphthoate derivative
1H-benzo[d]imidazol-2-yl 1-naphthoateHighLowDifferent substitution pattern affects activity

Study on Antimicrobial Efficacy

In a controlled study, researchers tested the compound against standard microbial strains. Results indicated a significant reduction in colony-forming units (CFUs) for both bacterial and fungal species treated with varying concentrations of the compound over a period of 24 hours.

Study on Antitumor Effects

A separate study investigated the effects on A549 cells. The results showed that treatment with 10 µM led to a substantial decrease in cell viability, confirming the compound's potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.